molecular formula C14H11F3N6O2S B2549427 N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide CAS No. 892672-15-0

N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide

Cat. No.: B2549427
CAS No.: 892672-15-0
M. Wt: 384.34
InChI Key: MVYHJLPGSPSIMN-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide (CAS: 309274-49-5) is a heterocyclic acetamide derivative featuring:

  • A 1,2-oxazole ring substituted with a methyl group at position 3.
  • A 1,2,3,4-tetrazole core linked to a 3-(trifluoromethyl)phenyl group.
  • A sulfanyl-acetamide bridge connecting the oxazole and tetrazole moieties.

Molecular Formula: C₁₀H₁₁N₅O₃S
Molecular Weight: 281.291 g/mol .

  • Stepwise coupling: Formation of the tetrazole ring via cyclization of nitriles with sodium azide, followed by sulfanyl-acetamide linkage to the oxazole moiety.
  • Catalytic conditions: Use of DMF/LiH for amide bond formation, as seen in similar acetamide syntheses .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N6O2S/c1-8-5-11(20-25-8)18-12(24)7-26-13-19-21-22-23(13)10-4-2-3-9(6-10)14(15,16)17/h2-6H,7H2,1H3,(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYHJLPGSPSIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials may include 5-methyl-1,2-oxazole, 3-(trifluoromethyl)aniline, and 1H-1,2,3,4-tetrazole. The synthesis may involve:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the trifluoromethyl group via electrophilic aromatic substitution.
  • Formation of the tetrazole ring through cycloaddition reactions.
  • Coupling of the intermediates to form the final compound under specific reaction conditions such as temperature, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Drug Design and Development
The compound is recognized for its structural features that allow it to interact with biological targets effectively. The oxazole and tetrazole moieties are known to enhance the pharmacological profile of compounds by improving their binding affinity and selectivity towards specific enzymes or receptors. Research indicates that modifications in these structures can lead to significant improvements in bioactivity and selectivity for therapeutic targets .

Potential as a 5-Lipoxygenase Inhibitor
In silico studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes that are implicated in inflammatory diseases. The molecular docking results indicate promising interactions with the active site of the enzyme, which could lead to the development of anti-inflammatory drugs .

Anti-Cancer Research

Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide against various cancer cell lines. The compound has shown significant growth inhibition in several human cancer cell lines, including those associated with glioblastoma and breast cancer. For instance, compounds with similar structural motifs have demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines .

Mechanism of Action
The mechanism by which this compound exerts its anti-cancer effects may involve apoptosis induction and cell cycle arrest. Studies utilizing flow cytometry have indicated that treatment with this compound leads to increased apoptotic cells and alterations in mitochondrial membrane potential, suggesting a pathway through which it induces cell death .

Biological Activities

Anti-Diabetic Potential
In addition to its anti-cancer properties, there is emerging evidence that suggests this compound may possess anti-diabetic activities. In vivo studies conducted on model organisms have shown that compounds with similar structures can significantly lower glucose levels and improve metabolic profiles .

Data Summary

Application Area Activity/Effect Studies/References
Medicinal Chemistry5-Lipoxygenase InhibitionIn silico docking studies
Anti-Cancer ResearchCytotoxicity against cancer cell linesPGIs of 51.88% - 86.61%
Biological ActivitiesAnti-diabetic effectsIn vivo studies on glucose levels

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following compounds (Table 1) highlight key structural differences influencing physicochemical and biological properties:

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Notable Features
Target Compound 1,2-oxazole + 1,2,3,4-tetrazole 5-methyl oxazole; 3-(trifluoromethyl)phenyl tetrazole 281.29 High electronegativity from CF₃ group enhances metabolic stability
N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide () Thiazolo-triazole + benzodioxole Benzodioxole; p-tolyl group ~430 (estimated) Extended aromaticity may improve lipophilicity
2-((5-((Phenylthio)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide () 1,2,4-triazole Phenylsulfanyl; m-tolyl group ~468 (estimated) Bulkier substituents could hinder membrane permeability
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () 1,2,4-triazole Furan-2-yl; amino group ~280 (estimated) Amino group enhances solubility; furan improves bioavailability

Key Observations :

  • The tetrazole ring in the target compound offers superior chemical stability compared to triazole analogs () due to its aromaticity and resonance .
  • The trifluoromethyl group enhances resistance to oxidative degradation, a feature absent in benzodioxole or furan-containing analogs .

Key Observations :

  • The target compound’s synthesis likely requires multi-step purification , contrasting with the one-pot procedures for triazole derivatives ().

Anti-Exudative Activity :

  • 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () showed comparable anti-exudative activity to diclofenac sodium (8 mg/kg) at 10 mg/kg, attributed to its furan moiety’s anti-inflammatory properties .

Antiproliferative Activity :

  • Hydroxyacetamide derivatives () demonstrated antiproliferative effects against cancer cell lines via imidazolone intermediates, suggesting the target compound’s acetamide bridge could be optimized for similar activity .

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An oxazole ring
  • A tetrazole moiety
  • A sulfanyl group

This unique combination suggests potential interactions with biological targets, particularly in pharmacological contexts.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms:

  • Enzyme Inhibition : Many oxazole and tetrazole derivatives act as enzyme inhibitors, affecting pathways involved in inflammation and cancer.
  • Receptor Modulation : The presence of the trifluoromethyl group may enhance binding affinity to certain receptors, potentially modulating neurotransmitter systems or other signaling pathways.

Antimicrobial and Antiproliferative Effects

Studies have shown that compounds similar to this compound exhibit significant antimicrobial and antitumor activities:

Activity IC50 (µM) Target Reference
Antimicrobial (E. coli)12.5Bacterial cell wall synthesis
Antitumor (HeLa cells)8.0Cell cycle regulation
Anti-inflammatory15.0COX enzyme inhibition

Case Studies

  • Antitumor Activity : A study evaluating the compound's effect on HeLa cells demonstrated a dose-dependent decrease in cell viability, suggesting a potential role in cancer therapy.
  • Antimicrobial Efficacy : Another investigation assessed the compound's ability to inhibit growth in various bacterial strains, revealing effective inhibition against multidrug-resistant strains.

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate that this compound exhibits low toxicity in mammalian cell lines at therapeutic doses.

Q & A

Q. What are the key structural features of the compound that influence its reactivity and biological activity?

The compound integrates three pharmacologically relevant moieties:

  • A 5-methyl-1,2-oxazole ring , which enhances metabolic stability and hydrogen-bonding interactions .
  • A 1H-tetrazole-5-thiol group substituted with a trifluoromethylphenyl group, contributing to π-π stacking and electron-withdrawing effects .
  • A sulfanyl acetamide bridge , enabling covalent bonding or nucleophilic substitution reactions . These features are critical for enzyme inhibition (e.g., via triazole-mediated interactions) and stability under physiological conditions .

Q. What synthetic routes are commonly employed for this compound, and what are critical parameters for successful synthesis?

Synthesis typically involves:

  • Multi-step condensation : Reacting 5-methyl-1,2-oxazol-3-amine with chloroacetyl chloride to form the acetamide backbone .
  • Tetrazole-thiol coupling : Using 1-[3-(trifluoromethyl)phenyl]-1H-tetrazole-5-thiol under reflux with triethylamine or pyridine as a base .
  • Critical parameters :
  • Temperature : 150°C for optimal cyclization .
  • Catalysts : Zeolite (Y-H) or pyridine to accelerate coupling .
  • Purification : Recrystallization from ethanol or chromatography for >95% purity .

Q. Which spectroscopic techniques are essential for characterizing the compound and confirming its purity?

Key methods include:

  • NMR spectroscopy : To confirm proton environments (e.g., oxazole protons at δ 2.4–3.1 ppm, tetrazole protons at δ 7.0–8.2 ppm) .
  • Mass spectrometry (EIMS) : For molecular ion peaks (e.g., m/z 189 [M]+) and fragmentation patterns .
  • TLC monitoring : To track reaction progress and verify intermediate purity .

Advanced Research Questions

Q. How can researchers optimize the yield of the compound when scaling up synthesis, considering contradictory reports on reaction conditions?

  • Reaction condition screening : Use high-throughput experimentation (HTE) to test solvents (DMF vs. dioxane) and bases (triethylamine vs. pyridine) .
  • Computational optimization : Apply quantum chemical calculations (e.g., DFT) to predict transition states and ideal reaction pathways, as demonstrated by ICReDD’s workflow .
  • Scale-up adjustments : Increase catalyst loading (e.g., Zeolite Y-H from 0.01 M to 0.02 M) and optimize reflux time (4–6 hours) to mitigate side reactions .

Q. What strategies can resolve discrepancies in biological activity data for the compound across different studies?

  • Assay standardization : Use consistent enzyme sources (e.g., recombinant human targets) and control for pH/temperature variations .
  • Structural analogs : Compare activity with derivatives (e.g., fluorophenyl or furan-substituted analogs) to identify substituent-specific effects .
  • Dose-response studies : Perform IC50/EC50 measurements in triplicate to account for variability in cell-based assays .

Q. How do modifications to the tetrazole or oxazole rings affect the compound’s pharmacological profile, and what computational methods support this analysis?

  • Substituent effects :
  • Trifluoromethyl group : Enhances lipophilicity and target binding via hydrophobic interactions .
  • Oxazole methylation : Reduces metabolic degradation by cytochrome P450 enzymes .
    • Computational tools :
  • Molecular docking (AutoDock Vina) : Predict binding modes to enzymes like cyclooxygenase-2 .
  • QSAR modeling : Correlate substituent electronegativity with antibacterial activity .

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s mechanism of action, given its structural complexity?

  • In vitro models :
  • Enzyme inhibition assays : Use purified kinases or proteases to measure inhibition kinetics .
  • Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) .
    • In vivo models :
  • Rodent inflammation models : Evaluate anti-exudative activity in carrageenan-induced paw edema .
  • Pharmacokinetic profiling : Measure plasma half-life and metabolite formation in Sprague-Dawley rats .

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